rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonylchloride

Description

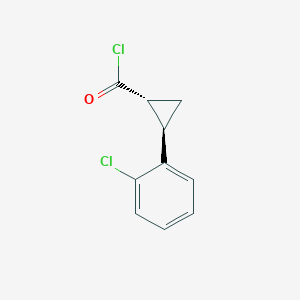

rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonylchloride is a cyclopropane derivative featuring a 2-chlorophenyl substituent and an acyl chloride functional group. The acyl chloride derivative is expected to have enhanced reactivity due to the electron-withdrawing nature of the carbonyl chloride group, making it a valuable intermediate in organic synthesis, particularly in amide or ester formation.

Properties

Molecular Formula |

C10H8Cl2O |

|---|---|

Molecular Weight |

215.07 g/mol |

IUPAC Name |

(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonyl chloride |

InChI |

InChI=1S/C10H8Cl2O/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2/t7-,8+/m0/s1 |

InChI Key |

OZXAUAVBMALYLM-JGVFFNPUSA-N |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)Cl)C2=CC=CC=C2Cl |

Canonical SMILES |

C1C(C1C(=O)Cl)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonylchloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the carbonyl chloride group. One common method is the reaction of 2-chlorophenylcyclopropane with phosgene (COCl2) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Proper handling and disposal of hazardous reagents like phosgene are crucial in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The chlorophenyl group can undergo oxidation reactions to form corresponding phenols or quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, alcohols, thiols; solvents like dichloromethane or tetrahydrofuran (THF); mild temperatures.

Reduction: Reducing agents like LiAlH4 or NaBH4; solvents like ether or THF; low temperatures.

Oxidation: Oxidizing agents like KMnO4 or CrO3; solvents like water or acetic acid; moderate temperatures.

Major Products Formed

Amides, esters, and thioesters: from nucleophilic substitution.

Aldehydes and alcohols: from reduction.

Phenols and quinones: from oxidation.

Scientific Research Applications

Chemistry

In organic synthesis, rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonylchloride can be used as an intermediate for the synthesis of more complex molecules. Its reactive carbonyl chloride group makes it a valuable building block for creating various derivatives.

Biology and Medicine

The compound may have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its unique structure could be explored for activity against specific biological targets.

Industry

In the materials science industry, cyclopropane derivatives are often investigated for their potential use in creating new polymers or materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carbonylchloride would depend on its specific application. In chemical reactions, the carbonyl chloride group is highly reactive and can readily form covalent bonds with nucleophiles. In biological systems, if the compound is used as a drug, it would interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the cyclopropane-carboxylic acid or its derivatives but differ in substituents and functional groups:

Key Observations:

Substituent Effects: The 2-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, influencing reactivity and steric bulk. Fluorinated analogs, such as the 2,3-difluorophenyl derivative (), exhibit increased lipophilicity and altered binding affinities in medicinal chemistry applications.

Functional Group Differences :

- The acyl chloride in the target compound is highly reactive compared to the carboxylic acid or hydrochloride salt forms (e.g., ), enabling nucleophilic substitution reactions.

- Amine hydrochlorides () are typically more water-soluble than neutral carboxylic acids or acyl chlorides, impacting their utility in aqueous-phase reactions.

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., ) generally exhibit higher water solubility due to ionic character, whereas acyl chlorides (target compound) are more soluble in organic solvents like dichloromethane or THF.

- Reactivity : Acyl chlorides undergo rapid hydrolysis to carboxylic acids in the presence of moisture, whereas carboxylic acids () require activation (e.g., via EDCI or DCC) for coupling reactions.

- Stability : The methoxy group in the 2-chloro-6-methoxyphenyl derivative () may confer resistance to oxidative degradation compared to purely halogenated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.